1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an indazole core fused with a tetrahydro ring system. Its molecular formula is C₉H₁₂N₂O₂·HCl, with a molecular weight of 228.67 g/mol (calculated from free acid: 196.2 g/mol + HCl). The structure includes a methyl group at the 1-position and a carboxylic acid moiety at the 3-position, with the hydrochloride salt enhancing solubility for pharmaceutical or industrial applications . The compound’s SMILES notation is CN1C2=C(CCCC2)C(=N1)C(=O)O, and its InChIKey is GRVDRWFCDKSVJP-UHFFFAOYSA-N . It is commercially available (e.g., Product No. CDS020068) and serves as a building block in medicinal chemistry due to its rigid scaffold and functional versatility .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13;/h2-5H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYFJVZJUHILPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955560-60-7 | |
| Record name | 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemical Properties and Structure
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride has the molecular formula and a molecular weight of 217 Da . It features a tetrahydroindazole structure with a carboxylic acid group at the 3-position and a methyl group at the 1-position . Key properties include:
- LogP: 1.66
- Heavy atom count: 14
- Rotatable bond count: 1
- Number of rings: 2
- Polar surface area: 55 Å
- Hydrogen bond acceptors: 3
- Hydrogen bond donors: 1
Synthesis and Preparation
An improved process for preparing 1-methylindazole-3-carboxylic acid (1-MICA), a related compound, involves reacting a methylating agent with indazole-3-carboxylic acid (ICA) in a suitable solvent in the presence of an oxide or alkoxide of an alkaline earth metal . This method enhances purity and reduces side products compared to previous methods . Suitable methylating agents include iodomethane, bromomethane, dimethyl sulfate, and trimethyl phosphate . Oxides and alkoxides of magnesium, calcium, strontium, and barium can be used, with calcium oxide, barium oxide, and magnesium oxide being preferred .
Role as a Pharmaceutical Intermediate
1-methylindazole-3-carboxylic acid (1-MICA) is a known intermediate used in producing Granisetron, an antiemetic drug . Granisetron is an endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide and its hydrochloride salt . An improved process for preparing 1-MICA can lead to a more efficient synthesis of Granisetron .
Safety and Hazards
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, a related compound, is classified as harmful if swallowed or in contact with skin .
Availability
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context and the specific derivatives involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Fluorinated Derivatives
- 1-(3-Fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Trifluoromethyl Variant
- 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride
Research Findings and Key Data
- Solubility : The hydrochloride salt form increases aqueous solubility compared to free acids, critical for drug formulation .
- Structural Insights : X-ray crystallography (via SHELX software) confirms the tetrahydro ring’s chair conformation, influencing molecular docking .
- Adsorption Studies : Indazole derivatives adsorb strongly on copper surfaces, suggesting applications in material science .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride (CAS No. 1955560-60-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- CAS Number : 32286-99-0
- Structural Formula :
- SMILES: CN1C2=C(CCCC2)C(=N1)C(=O)O
- InChI Key: GRVDRWFCDKSVJP-UHFFFAOYSA-N
Antitumor Activity
Recent studies have indicated that indazole derivatives, including 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HL60 | 8.3 |
| Compound B | HCT116 | 1.3 |
| Compound C | KG1 | 25.3 |
These compounds selectively inhibit kinases such as CHK1 and CDK2, suggesting a targeted approach to cancer treatment .
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. Research indicates that the indazole scaffold can bind to the active sites of various kinases and enzymes, leading to inhibition of their activity. For example, studies have demonstrated that modifications at the 4-position and 6-position of the indazole ring significantly influence its inhibitory potency against IDO1 (indoleamine 2,3-dioxygenase), which is crucial in cancer metabolism and immune evasion .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies. The compound is classified as harmful if swallowed or if it comes into contact with skin (H302 and H312). Care should be taken when handling this compound in laboratory settings .
Case Study 1: Antitumor Efficacy
A recent study investigated the efficacy of this compound in a murine model of melanoma. The administration of the compound led to a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in tumor cells through activation of caspase pathways.
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of Aurora kinases by derivatives of indazole. The results indicated that specific substitutions on the indazole ring enhanced selective inhibition of Aurora A and B kinases, which are critical targets in cancer therapy.
Preparation Methods
Classical Cyclocondensation Approaches
Two-Step Cyclohexanone Condensation
The most widely documented method involves a two-step sequence starting with cyclohexanone derivatives. In the initial step, a diketo compound (e.g., 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one)) is condensed with methylamine or its derivatives in dimethylsulfoxide (DMSO) under basic conditions (piperidine) at ambient temperature. The reaction proceeds via a Michael addition-cyclization mechanism, forming a cyclohexanone intermediate with a 98% yield.
In the second step, hydrazine hydrate (2.1 equivalents) in methanol is introduced under reflux to induce cyclization. This step generates the indazole core through a [3+3] cycloaddition, yielding 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid as a light yellow solid (65% yield). Subsequent treatment with hydrochloric acid in an ice-cold aqueous medium precipitates the hydrochloride salt.
Key Data:
Catalytic Cyclization Strategies
Acid-Mediated Ring Closure
A patent-pending methodology employs concentrated sulfuric acid (95%) as both a catalyst and solvent to facilitate ring closure. Starting from a pre-functionalized hydrazine derivative, the reaction mixture is heated at 100°C for 2 hours, followed by rapid cooling to ambient temperature. This method addresses scalability challenges but requires meticulous temperature control to avoid intermediate decomposition.
Key Data:
Hydrochloride Salt Formation and Purification
The free base is converted to its hydrochloride salt via acidification with concentrated HCl in ethanol. Crystallization is induced by cooling the mixture to 0°C, yielding needle-like crystals. Patent data highlight the role of solvent selection in polymorph control:
- Form A (thermodynamically stable): Obtained from methanol reflux.
- Form B (kinetically favored): Precipitated from ethanol-water mixtures.
Table 1: Crystallization Conditions and Outcomes
| Parameter | Form A | Form B |
|---|---|---|
| Solvent | Methanol | Ethanol-Water (7:3) |
| Temperature | Reflux | 0°C |
| XRPD Peaks | 12.5°, 15.8°, 24.3° | 10.2°, 18.7°, 22.4° |
| TGA Stability | No weight loss <200°C | 5% loss at 150°C |
Analytical Validation and Quality Control
Spectroscopic Profiling
Advanced techniques confirm structural integrity:
Industrial-Scale Considerations
Continuous Flow Reactor Integration
Adopting flow chemistry reduces reaction times by 40% and improves yield reproducibility (±2%).
Q & A
Q. What are the key synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride, and what intermediates are critical?
The synthesis typically involves cyclization of hydrazine derivatives with cyclic ketones or keto esters. For example, hydrazine reacts with methyl cyclohexenone carboxylate under controlled pH and temperature (50–80°C) to form the indazole core. Subsequent N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the methyl group. Finally, hydrochloric acid treatment yields the hydrochloride salt. Key intermediates include the cyclized indazole precursor and the methylated intermediate. Purification via recrystallization or HPLC ensures high purity (>95%) .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Cyclization | Hydrazine, EtOH, 70°C | 65–75 | HPLC |
| N-Methylation | CH₃I, K₂CO₃, DMF | 80–85 | NMR |
| Salt Formation | HCl (gas), Et₂O | >90 | Elemental Analysis |
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for methylene protons in the tetrahydro ring) .
- Mass Spectrometry : ESI-MS (m/z 167.0 [M+H]⁺) .
- X-ray Crystallography : Resolves spatial conformation, including the planar indazole ring and carboxylate geometry .
- InChI/SMILES : Canonical SMILES:
CN1C2=C(CCCC2)C(=N1)C(=O)O.
Advanced Research Questions
Q. What methodological strategies address contradictions in reported biological activities of this compound?
Discrepancies in biological data (e.g., receptor affinity vs. cytotoxicity) require:
- Dose-Response Studies : To distinguish target-specific effects from off-target toxicity.
- Comparative Assays : Test against structurally similar compounds (e.g., 1-(2-fluorophenyl)-tetrahydroindazole derivatives) to isolate functional group contributions .
- Computational Modeling : Molecular docking (e.g., with sigma-1 receptor PDB: 5HK1) to predict binding modes versus experimental IC₅₀ values .
Table 2: Comparative Biological Activity
| Compound | Target (IC₅₀, nM) | Selectivity (σ-1 vs. σ-2) |
|---|---|---|
| 1-Methyl derivative | σ-1: 120 ± 15 | 5:1 |
| 5-Amino derivative | σ-1: 85 ± 10 | 8:1 |
| 3-Carboxy analog | σ-1: >500 | N/A |
Q. How can reaction yields be optimized while minimizing byproducts in large-scale synthesis?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve methylation efficiency .
- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) enhance cyclization rates .
- Temperature Control : Lower cyclization temperatures (50°C) reduce dimerization side products.
- In-Line Analytics : Real-time HPLC monitoring identifies impurities early .
Q. What mechanisms underlie its potential anticancer activity, and how do they compare to related indazole derivatives?
The compound destabilizes microtubules by binding to the colchicine site, inducing G2/M arrest (EC₅₀: 1.2 µM in HeLa cells). Unlike paclitaxel, it bypasses P-glycoprotein efflux, overcoming multidrug resistance. Compared to Suprafenacine (SRF), a related indazole-hydrazide, it lacks the hydrazide moiety, reducing off-target kinase inhibition .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating its pharmacokinetic properties?
- Permeability : Caco-2 monolayer assays (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption).
- Metabolic Stability : Liver microsome incubation (t₁/₂ > 30 min desirable).
- Plasma Protein Binding : Equilibrium dialysis (unbound fraction >5% preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
